![molecular formula C11H19NO2 B2511384 Ethyl 6-azaspiro[3.5]nonane-2-carboxylate CAS No. 2091127-61-4](/img/structure/B2511384.png)
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate, also known as ANCA, is a chemical compound that has been widely studied for its potential therapeutic applications. ANCA is a spirocyclic lactam that has a unique structure, which makes it an interesting target for synthetic chemists and pharmacologists. In
Mechanism of Action
The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-2-carboxylate is not fully understood, but it is thought to involve the modulation of several different pathways. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of this compound. This compound has also been shown to inhibit the activity of several different kinases, including Akt and ERK, which are involved in cell survival and proliferation. This inhibition may contribute to the anticancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several different biochemical and physiological effects. This compound has been shown to increase the levels of several different neurotransmitters, including dopamine, norepinephrine, and serotonin. This compound has also been shown to decrease the levels of several different inflammatory cytokines, including TNF-alpha and IL-6. Additionally, this compound has been shown to decrease the levels of several different oxidative stress markers, including malondialdehyde and nitric oxide.
Advantages and Limitations for Lab Experiments
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has several advantages for lab experiments, including its unique structure, its potential therapeutic applications, and its ability to modulate several different pathways. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
Future Directions
There are several different future directions for Ethyl 6-azaspiro[3.5]nonane-2-carboxylate research, including the development of new synthesis methods, the identification of new therapeutic applications, and the elucidation of its mechanism of action. Additionally, the development of new analogs of this compound may lead to the discovery of even more potent and selective compounds. Overall, this compound is a promising compound that has the potential to be developed into a valuable therapeutic agent.
Synthesis Methods
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate can be synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction between cyclohexanone and ethyl chloroacetate to form ethyl 2-cyclohexylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form the hydrazone, which is cyclized with paraformaldehyde to form this compound. The final product is obtained through a purification process that involves recrystallization and chromatography.
Scientific Research Applications
Ethyl 6-azaspiro[3.5]nonane-2-carboxylate has been studied for its potential therapeutic applications in various areas, including neurodegenerative diseases, cancer, and inflammation. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anticancer activity against several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
ethyl 6-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-6-11(7-9)4-3-5-12-8-11/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCIHDINPEVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

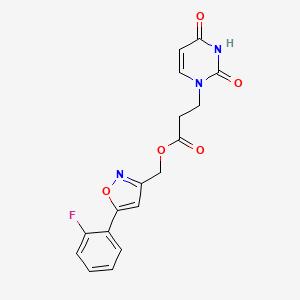
![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)
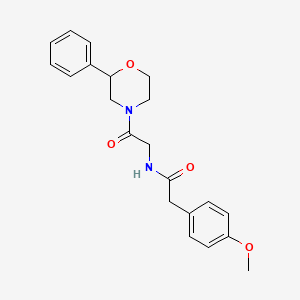
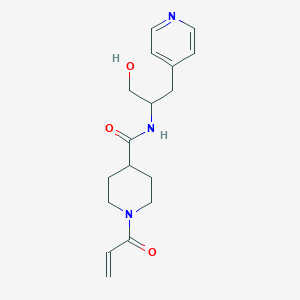
![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)
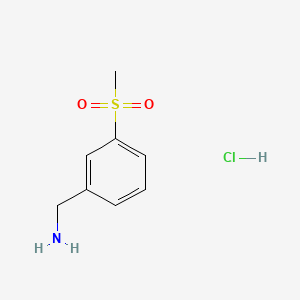
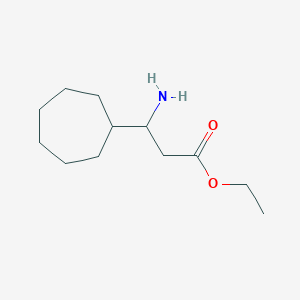

![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)
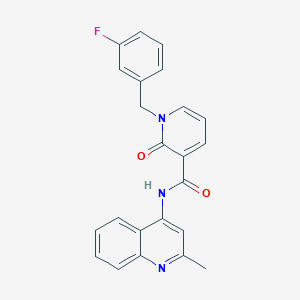
![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2511318.png)
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)
